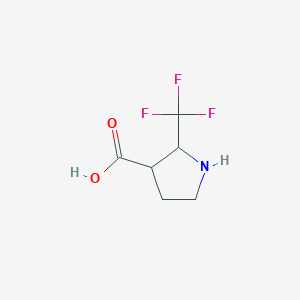

2-Trifluoromethyl-pyrrolidine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h3-4,10H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSRLKAYJUJFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethyl-pyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-Trifluoromethyl-pyrrolidine with a carboxylating agent such as carbon dioxide in the presence of a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound is widely recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been particularly effective in creating drugs aimed at treating neurological disorders. The trifluoromethyl group contributes to the potency and efficacy of these drugs by enhancing their interaction with biological targets.

Case Study: Drug Potency Enhancement

Research indicates that the inclusion of the trifluoromethyl group can significantly increase the potency of compounds. For instance, studies have shown that adding this group to certain drug candidates can enhance their ability to inhibit specific enzymes or receptors, thereby improving therapeutic outcomes .

Organic Synthesis

In organic chemistry, 2-trifluoromethyl-pyrrolidine-3-carboxylic acid serves as a versatile building block for synthesizing complex molecules. Its structural features allow chemists to explore new chemical entities with potential therapeutic effects, facilitating the discovery of novel compounds.

Synthesis of Complex Molecules

The compound is employed in multi-step synthetic routes to generate diverse molecular frameworks. For example, it can be utilized in reactions that form carbon-carbon bonds or in the modification of existing pharmaceuticals to enhance their properties .

Material Science

The applications of this compound extend into material science, where it contributes to developing advanced materials with improved properties. It can be integrated into polymers and other materials to enhance thermal stability, mechanical strength, and chemical resistance.

Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can lead to materials that exhibit superior performance in industrial applications .

Medicinal Chemistry Research

In medicinal chemistry, this compound aids in understanding structure-activity relationships (SAR) crucial for drug design. By studying how variations in structure influence biological activity, researchers can optimize drug candidates for better efficacy and safety profiles.

Fluorinated Compound Research

The trifluoromethyl group is particularly valuable in SAR studies as it often correlates with increased lipophilicity and metabolic stability, which are desirable traits in drug development .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Trifluoromethyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-trifluoromethyl-pyrrolidine-3-carboxylic acid with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Pyrrolidine-3-Carboxylic Acid Derivatives

Key Observations :

- Substituent Impact : The presence of bulky groups (e.g., benzodioxol in or Boc in ) increases molecular weight and complexity but may reduce solubility. The -CF₃ group in the target compound balances lipophilicity without excessive steric hindrance.

- Functional Groups: Carboxylic acid moieties enable salt formation (improving solubility) and hydrogen bonding, critical for target binding.

Pyridine/Pyrimidine Carboxylic Acids

Key Observations :

- Aromatic vs. Non-Aromatic Cores: Pyridine derivatives (e.g., ) exhibit planar, aromatic structures favoring π-π stacking interactions, whereas pyrrolidine’s saturated ring offers conformational flexibility.

- Reactivity : Aldehyde-containing analogs () are more reactive than carboxylic acids, enabling covalent bonding strategies in drug design.

Biologische Aktivität

2-Trifluoromethyl-pyrrolidine-3-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a valuable moiety in drug design. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Structure and Properties

The compound consists of a pyrrolidine ring with a carboxylic acid functional group and a trifluoromethyl substituent. The trifluoromethyl group imparts unique electronic properties that can influence the compound's interaction with biological targets.

Pharmacological Effects

Research has shown that compounds containing the pyrrolidine structure exhibit a variety of biological activities, including:

- Anticancer Activity: Pyrrolidine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, modifications in the pyrrolidine ring can enhance activity against specific cancer types by targeting pathways involved in cell growth and survival .

- Neuroprotective Effects: Some studies suggest that pyrrolidine derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Antimicrobial Activity: Trifluoromethyl-substituted compounds often show enhanced antimicrobial properties compared to their non-fluorinated analogs. This is attributed to increased lipophilicity and better membrane penetration .

Structure-Activity Relationships (SAR)

The incorporation of the trifluoromethyl group significantly influences the biological activity of pyrrolidine derivatives. SAR studies indicate that:

- Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of the compound, which can enhance its ability to cross biological membranes.

- Enhanced Binding Affinity: The electronegative nature of the trifluoromethyl group can improve binding interactions with various biological targets, including enzymes and receptors involved in disease pathways .

Case Study 1: Anticancer Activity

A study investigated a series of pyrrolidine derivatives, including this compound, for their anticancer properties. The results demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines, showing IC50 values comparable to established chemotherapeutics. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth .

Case Study 2: Neuroprotection

In another study, the neuroprotective effects of various pyrrolidine derivatives were evaluated in models of oxidative stress-induced neuronal damage. This compound showed promising results, reducing neuronal death and improving cell viability through antioxidant mechanisms .

Research Findings

Recent investigations into this compound have revealed:

- Mechanistic Insights: Studies suggest that the compound may act through multiple pathways, including modulation of neurotransmitter systems and inhibition of inflammatory mediators .

- Potential Applications: Given its diverse biological activities, this compound could be further explored for applications in cancer therapy, neuroprotection, and antimicrobial treatments.

Analyse Chemischer Reaktionen

Esterification and Amide Formation

The carboxylic acid group readily undergoes esterification and amide bond formation, enabling derivatization for pharmaceutical or material science applications.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Esterification | Methanol, H<sub>2</SO<sub>4</sub> (acid catalyst) | Methyl 2-trifluoromethyl-pyrrolidine-3-carboxylate | |

| Amide Formation | Thionyl chloride (SOCl<sub>2</sub>), amines | 2-Trifluoromethyl-pyrrolidine-3-carboxamides |

These reactions are critical for modifying solubility and bioavailability in drug design.

Oxidation and Reduction

The trifluoromethyl group and pyrrolidine ring participate in redox reactions, altering electronic properties and reactivity.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation of Alcohols | KMnO<sub>4</sub>, acidic conditions | Ketones or carboxylic acid derivatives | |

| Reduction of Carboxylic Acid | LiAlH<sub>4</sub> | 3-(Hydroxymethyl)-2-trifluoromethyl-pyrrolidine |

Reduction of the carboxylic acid to an alcohol enhances its utility as a chiral building block.

Nucleophilic Substitution

The trifluoromethyl group influences electron density, facilitating nucleophilic substitutions at adjacent positions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| SN<sub>2</sub> Displacement | Alkyl halides, polar aprotic solvents | N-Alkylated pyrrolidine derivatives |

This reactivity is exploited in synthesizing analogs for structure-activity relationship (SAR) studies.

Cyclization and Ring-Opening

The pyrrolidine ring undergoes strain-driven reactions, enabling access to diverse heterocycles.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ring-Opening | Strong acids (e.g., HBr) | Linear amines or amino acids | |

| Cycloaddition | Dienophiles, heat | Bicyclic or polycyclic compounds |

Catalytic asymmetric methods, such as Michael addition/hydrogenative cyclization, are employed to generate trisubstituted pyrrolidines with high stereoselectivity .

Decarboxylation and Functionalization

Decarboxylation under thermal or catalytic conditions yields trifluoromethylated amines.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Thermal Decarboxylation | 150–200°C, inert atmosphere | 2-Trifluoromethyl-pyrrolidine | |

| Photocatalytic Decarboxylation | Visible light, Ru/Ir catalysts | Radical intermediates for cross-coupling |

Biological Interaction Pathways

While not a direct chemical reaction, the compound’s interactions with biological systems are governed by its reactivity:

-

Enzyme Inhibition : Competes with natural substrates due to structural mimicry.

-

Metabolic Stability : The trifluoromethyl group resists oxidative degradation, enhancing pharmacokinetics.

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.